3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1h-pyrazole
Overview
Description
3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole typically involves multi-step organic reactions. One possible route could be:
Starting Material: The synthesis might begin with the preparation of 4-chloro-2-fluoro-5-methylbenzaldehyde.
Formation of Hydrazone: This aldehyde can react with hydrazine or a substituted hydrazine to form a hydrazone intermediate.
Cyclization: The hydrazone can undergo cyclization in the presence of a suitable catalyst to form the pyrazole ring.
Substitution Reactions: Introduction of the trifluoromethyl group and other substituents can be achieved through various substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the nitrogens in the pyrazole ring.
Substitution: Halogen substituents (chloro and fluoro) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products will depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups.
Scientific Research Applications
3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications, such as in the development of new drugs.
Industry: Use in the manufacture of agrochemicals, dyes, or materials.
Mechanism of Action
The mechanism of action would depend on the specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The presence of multiple substituents can affect its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chloro-2-fluorophenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
- 3-(4-Chloro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole
Uniqueness
The unique combination of chloro, fluoro, methyl, and trifluoromethyl groups in 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole can confer distinct chemical properties, such as increased lipophilicity, altered electronic effects, and specific steric interactions, which can be advantageous in various applications.
Biological Activity
3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole, often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its potential biological activities. Pyrazoles are known for their diverse therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, supported by data tables and relevant case studies.
- Molecular Formula : C12H7ClF4N2O2
- Molecular Weight : 354.71 g/mol
- CAS Number : 353292-92-9
Anticancer Activity
Research indicates that pyrazole derivatives can exhibit significant anticancer properties. The compound has been evaluated for its potential to inhibit the proliferation of various cancer cell lines.
Cell Line | Effect Observed | Reference |
---|---|---|
MDA-MB-231 (Breast) | Inhibition of cell growth | |
HepG2 (Liver) | Reduced viability and proliferation | |
A549 (Lung) | Induction of apoptosis |
Studies have shown that compounds containing the pyrazole scaffold can inhibit tumor growth both in vitro and in vivo, suggesting their potential as anticancer agents. For instance, derivatives similar to the compound under study have been reported to effectively target breast and liver cancer cells, leading to decreased cell viability through mechanisms such as apoptosis induction and cell cycle arrest.
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazole derivatives are also well-documented. The compound has been tested for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation.
Activity | IC50 Value (μg/mL) | Reference |
---|---|---|
COX-1 Inhibition | 5.40 | |
COX-2 Inhibition | 0.01 | |
Edema Reduction | 62% inhibition in carrageenan model |
In animal models, the compound demonstrated significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential for therapeutic use in inflammatory diseases.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been explored against various pathogens. Although specific data on this compound is limited, related studies suggest promising results.
Pathogen | Effect Observed | Reference |
---|---|---|
Staphylococcus aureus | Inhibition of growth | |
Escherichia coli | Reduced colony-forming units |
The ability of pyrazole-containing compounds to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways contributes to their antimicrobial activity.
Case Studies
- Study on Anticancer Properties : A recent study synthesized a series of pyrazole derivatives, including the compound in focus, and assessed their anticancer activity against multiple cell lines. Results indicated that modifications at specific positions on the pyrazole ring significantly enhanced potency against MDA-MB-231 cells.
- Inflammation Model Evaluation : In a carrageenan-induced paw edema model, the compound was evaluated for its anti-inflammatory effects. The results demonstrated a marked reduction in edema, highlighting its potential as an effective anti-inflammatory agent.
Properties
IUPAC Name |
3-(4-chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)pyrazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF4N2/c1-6-3-7(9(14)4-8(6)13)10-5-11(12(15,16)17)19(2)18-10/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNQXHQDFBVIEDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)C2=NN(C(=C2)C(F)(F)F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClF4N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001140524 | |
Record name | 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142623-48-1 | |
Record name | 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142623-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(4-Chloro-2-fluoro-5-methylphenyl)-1-methyl-5-(trifluoromethyl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001140524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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